molecular formula C15H15FN2O B5335828 N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea

N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea

Cat. No.: B5335828
M. Wt: 258.29 g/mol
InChI Key: ARTQNRYCJKXTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea, also known as FMU, is a chemical compound that has been extensively studied for its potential use in scientific research. FMU is a urea derivative that has shown promise as a tool for studying various biological processes, including the regulation of protein synthesis and the control of cell growth and proliferation.

Mechanism of Action

N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea inhibits the activity of eIF4E by binding to a specific site on the protein. This binding prevents eIF4E from interacting with other proteins and initiating protein synthesis. By inhibiting protein synthesis, this compound can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein synthesis, the induction of apoptosis (programmed cell death), and the inhibition of cell growth and proliferation. These effects make this compound a potential tool for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea in lab experiments is its ability to inhibit the activity of eIF4E, which is involved in the initiation of protein synthesis. This makes this compound a useful tool for studying the regulation of protein synthesis and the control of cell growth and proliferation. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research involving N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea, including the development of new cancer treatments that target eIF4E, the study of the regulation of protein synthesis in various biological processes, and the investigation of the potential toxicity of this compound and its effects on various cell types. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in scientific research.

Synthesis Methods

N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-methylphenylamine. This reaction produces this compound as a white crystalline solid with a melting point of approximately 119-121°C.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-N'-(2-methylphenyl)urea has been used in a variety of scientific research applications, including the study of protein synthesis and the regulation of cell growth and proliferation. This compound has been shown to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), a protein that is involved in the initiation of protein synthesis. This inhibition of eIF4E activity has been shown to have anti-tumor effects, making this compound a potential tool for the development of new cancer treatments.

Properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-5-3-4-6-13(10)17-15(19)18-14-9-12(16)8-7-11(14)2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTQNRYCJKXTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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